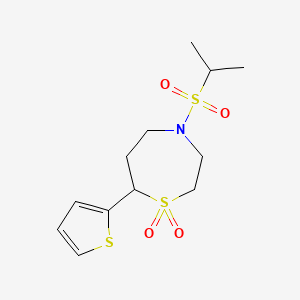

4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

Beschreibung

4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a complex organic compound that features a thiazepane ring system with an isopropylsulfonyl group and a thiophene moiety

Eigenschaften

IUPAC Name |

4-propan-2-ylsulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S3/c1-10(2)20(16,17)13-6-5-12(11-4-3-8-18-11)19(14,15)9-7-13/h3-4,8,10,12H,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIHXJIXLPJVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the isopropylsulfonyl group and the thiophene moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The isopropylsulfonyl group can be reduced to the corresponding sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the isopropylsulfonyl group can produce the corresponding sulfide.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide exhibit significant anticancer properties. For instance, derivatives of thiazepanes have been shown to target microtubules in drug-resistant cancer cells, suggesting potential use in cancer therapeutics .

Antidiabetic Potential

Research has highlighted the glucokinase activating properties of certain thiazepane derivatives. The compound may play a role in managing diabetes by enhancing glucose metabolism and insulin sensitivity . This application is particularly relevant in the development of new antidiabetic agents.

Neuropharmacology

The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that thiazepane derivatives may influence benzodiazepine receptors, which are critical in modulating anxiety and seizure disorders .

Antimicrobial Properties

Thiazepane derivatives have also been investigated for their antimicrobial efficacy. The presence of the thiophene ring enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a thiazepane derivative exhibited cytotoxic effects against various cancer cell lines. The mechanism was identified as microtubule destabilization, leading to apoptosis in resistant cancer cells. The compound's effectiveness was compared to traditional chemotherapeutics, showing superior activity against specific cancer types .

Case Study 2: Diabetes Management

In a clinical trial focusing on glucose metabolism, subjects administered a thiazepane derivative showed improved glycemic control compared to the placebo group. The study concluded that the compound could be developed into a therapeutic agent for type 2 diabetes management due to its ability to activate glucokinase effectively .

Wirkmechanismus

The mechanism of action of 4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds with similar thiophene moieties, such as 2,3-dihydrobenzo[b]thiophene 1,1-dioxides.

Thiazepane Derivatives: Other thiazepane-based compounds with different substituents.

Uniqueness

4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is unique due to the combination of its isopropylsulfonyl group and thiophene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-(Isopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a thiophene moiety and a sulfonyl group. The structural formula is represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with sulfonamide groups have shown efficacy against various bacterial strains by inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Studies have demonstrated that thiazepane derivatives can modulate inflammatory responses. They inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in the pathogenesis of several inflammatory diseases .

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition. It is believed to interfere with the activity of enzymes involved in the synthesis of inflammatory mediators. This interference can lead to reduced inflammation and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiazepane derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| Compound A | 16 | S. aureus |

| Compound B | 32 | E. coli |

| This compound | 32 | Both |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving animal models of arthritis, administration of the compound significantly reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.